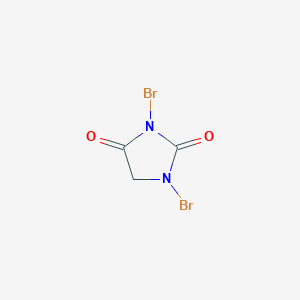

1,3-Dibromoimidazolidine-2,4-dione

Description

1,3-Dibromoimidazolidine-2,4-dione is a halogenated derivative of the imidazolidine-2,4-dione (hydantoin) core structure, characterized by bromine atoms at the 1- and 3-positions. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and industrial applications. The bromine substituents enhance its electrophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug design. Imidazolidine-2,4-dione derivatives are widely studied for their biological activities, including antimicrobial, antidiabetic, and anticancer properties .

Properties

CAS No. |

3304-74-3 |

|---|---|

Molecular Formula |

C3H2Br2N2O2 |

Molecular Weight |

257.87 g/mol |

IUPAC Name |

1,3-dibromoimidazolidine-2,4-dione |

InChI |

InChI=1S/C3H2Br2N2O2/c4-6-1-2(8)7(5)3(6)9/h1H2 |

InChI Key |

XAEZQQVZRXSKKJ-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C(=O)N1Br)Br |

Canonical SMILES |

C1C(=O)N(C(=O)N1Br)Br |

Other CAS No. |

3304-74-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The imidazolidine-2,4-dione scaffold is structurally analogous to other dione-containing heterocycles, such as thiazolidine-2,4-dione, pyran-2,4-dione, and quinazoline-2,4-dione. Below is a detailed comparison based on substituent effects, pharmacological activities, and physicochemical properties.

Structural and Functional Group Variations

Pharmacological Activities

- This compound: Limited direct pharmacological data, but brominated hydantoins are explored for antimicrobial and anticancer applications .

- Benzylidenethiazolidine-2,4-dione : Shows blood glucose control via multitarget mechanisms in diabetic mice .

- Quinazoline-2,4-dione derivatives : Demonstrated antihypertensive activity (e.g., pelanserine) .

Physicochemical and Crystallographic Properties

- This compound : Bromine atoms increase molecular weight (255.07 g/mol for 5-(4-bromophenyl) analog) and polarizability .

- Pyran-2,4-dione derivatives : Exhibit polarity (dipole moments up to 6.5 Debye) and stable crystal structures dominated by H...H and O...H interactions .

- Imidazolidine-2,4-dione analogs : Crystal structures (e.g., 3-hydroxymethyl-1-(4-methoxyphenyl) derivative) reveal planar hydantoin rings with intermolecular H-bonding, critical for antidiabetic activity .

ADME and Drug-Likeness

- Thiazolidine-2,4-dione derivatives : Optimized for oral bioavailability via ADME studies, with favorable logP and solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.